Isoleucylvaline Isoleucylvaline Ile-Val is a dipeptide formed from L-isoleucine and L-valine residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 41017-96-3
VCID: VC0530915
InChI: InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

Isoleucylvaline

CAS No.: 41017-96-3

Cat. No.: VC0530915

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isoleucylvaline - 41017-96-3

Specification

CAS No. 41017-96-3
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Standard InChI Key BCXBIONYYJCSDF-CIUDSAMLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+]
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
Appearance Solid powder

Introduction

Chemical Structure and Fundamental Properties

Isoleucylvaline (C₁₁H₂₂N₂O₃) is a linear dipeptide formed via a peptide bond between the carboxyl group of L-isoleucine and the amino group of L-valine. Its IUPAC name is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid, reflecting its stereochemistry . The compound’s molecular weight is 230.30 g/mol, and its isomeric SMILES representation (CCC@HC@@HN) highlights the chiral centers critical to its biological activity .

Table 1: Key Chemical Properties of Isoleucylvaline

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₃PubChem
Molecular Weight230.30 g/molPubChem
CAS Registry Number41017-96-3PubChem
Canonical SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)O)NPubChem
Isomeric SMILESCCC@HC@@HNPubChem

Crystallographic studies reveal that isoleucylvaline adopts a compact conformation stabilized by intramolecular hydrogen bonds, as evidenced by its CCDC crystal structure (CCDC 290260) . This structural rigidity may influence its interactions with enzymes such as valyl-tRNA synthetase (ValRS), which employs a "double sieve" mechanism to discriminate between similar amino acids during protein synthesis .

Synthesis and Production Methods

Chemical Synthesis

Isoleucylvaline is synthesized through peptide bond formation between isoleucine and valine. Solid-phase peptide synthesis (SPPS) is the most common laboratory method, utilizing resin-bound amino acids and sequential deprotection-coupling cycles . Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) prevent undesired side reactions. Solution-phase synthesis, while less efficient, remains viable for small-scale production.

Microbial Fermentation

Industrial-scale production leverages genetically modified microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These strains are engineered to overexpress enzymes in the isoleucine-valine biosynthetic pathway, enabling high-yield dipeptide production . Fermentation-based methods are cost-effective and align with green chemistry principles.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Solid-Phase Synthesis75–85≥95Low
Microbial Fermentation90–95≥98High

Biological Roles and Metabolic Pathways

Role in Protein Synthesis

As a component of the isoleucine-valine biosynthetic pathway, isoleucylvaline contributes to tRNA charging. ValRS catalyzes the attachment of valine to tRNA^Val, a process requiring precise discrimination against structurally similar amino acids like isoleucine . The "double sieve" mechanism involves a coarse filter (size exclusion) and a fine filter (hydrophobic interactions), ensuring translational fidelity .

Metabolic Regulation

Isoleucylvaline levels fluctuate in response to dietary changes. A murine study demonstrated a 40% reduction in serum isoleucylvaline concentrations under caloric restriction, correlating with altered gut microbiota composition (e.g., increased Lactobacillus spp.) . This suggests a bidirectional relationship between dipeptide metabolism and microbial communities.

Table 3: Metabolic Correlations of Isoleucylvaline

ConditionIsoleucylvaline LevelAssociated Microbiota
Caloric Restriction↓ 40%Lactobacillus spp.
High-Protein Diet↑ 25%Bacteroides spp.

Microbial Interactions

Isoleucylvaline has been identified in Paraburkholderia, a genus known for nitrogen fixation and plant growth promotion . Its presence in microbial metabolomes implies roles in cross-species signaling or nutrient exchange, though mechanistic details remain unexplored.

Study FocusKey OutcomeReference
Metabolic ProfilingIdentified as a caloric restriction biomarker
Microbial SynthesisDetected in Paraburkholderia metabolomes
Structural AnalysisSolved crystal structure (CCDC 290260)

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